

Application Notes and Protocols for the Quantification of Isopropyl Nitrate

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Compound of Interest

Compound Name: Isopropyl nitrate

Cat. No.: B155222

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These application notes provide detailed methodologies for the quantitative analysis of **isopropyl nitrate** using various analytical techniques. The protocols are designed to deliver accurate and reproducible results for research, quality control, and drug development purposes.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is a robust and widely used technique for the analysis of volatile organic compounds like **isopropyl nitrate**.^[1] Its high sensitivity and wide linear range make it suitable for quantifying **isopropyl nitrate** in various sample matrices.

Experimental Protocol

a) Sample Preparation:

A precise volume or weight of the sample containing **isopropyl nitrate** is diluted with a suitable solvent, such as methanol or isopropanol, to a concentration within the calibrated range.^[2] For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.^{[3][4]} Headspace analysis is a suitable alternative for solid or viscous liquid samples, where the sample is heated in a sealed vial to allow the volatile **isopropyl nitrate** to partition into the headspace for injection.^{[5][6][7]}

b) Instrumentation:

- Gas Chromatograph: Equipped with a flame ionization detector (FID).
- Column: A non-polar or mid-polar capillary column, such as a DB-1 or DB-624, is recommended for good peak separation. A common column dimension is 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).
- Injector: Split/splitless injector, typically operated in split mode to prevent column overload.
- Detector: Flame Ionization Detector (FID).

c) Chromatographic Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/minute.
 - Hold: Maintain at 150 °C for 5 minutes.
- Injection Volume: 1 μ L

d) Calibration:

Prepare a series of standard solutions of **isopropyl nitrate** in the chosen solvent at concentrations bracketing the expected sample concentration. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

e) Quantification:

Inject the prepared sample and determine the peak area corresponding to **isopropyl nitrate**. Calculate the concentration of **isopropyl nitrate** in the sample using the calibration curve.

Quantitative Data Summary

Parameter	Typical Value
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.1 - 1 µg/mL
Limit of Quantification (LOQ)	0.5 - 5 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-performance liquid chromatography with UV detection can be an effective method for quantifying **isopropyl nitrate**, particularly after hydrolysis to the nitrate ion. This method is advantageous for non-volatile sample matrices or when derivatization is preferred.

Experimental Protocol

a) Sample Preparation (Hydrolysis):

To quantify **isopropyl nitrate** via its nitrate group, a hydrolysis step is required. The sample is treated with a strong base (e.g., sodium hydroxide) to hydrolyze the **isopropyl nitrate** to nitrate ions.[8] The reaction mixture is then neutralized before analysis. The efficiency of the hydrolysis should be validated for the specific sample matrix.

b) Instrumentation:

- HPLC System: With a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating the nitrate ion.

- Mobile Phase: An aqueous buffer, such as phosphate buffer, with a small percentage of an organic modifier like methanol or acetonitrile.[9][10]
- Detector: UV detector set to a wavelength where nitrate absorbs, typically around 220 nm.[9]

c) Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Detection Wavelength: 220 nm

d) Calibration:

Prepare a series of standard solutions of a nitrate salt (e.g., potassium nitrate) in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration of the nitrate ion.

e) Quantification:

Inject the hydrolyzed and neutralized sample. Determine the peak area for the nitrate ion and calculate its concentration using the calibration curve. The concentration of **isopropyl nitrate** in the original sample can then be calculated based on the stoichiometry of the hydrolysis reaction.

Quantitative Data Summary

Parameter	Typical Value (for Nitrate)
Linearity (R^2)	> 0.998[11]
Limit of Detection (LOD)	0.03 - 0.13 mg/L[9][11]
Limit of Quantification (LOQ)	0.1 - 0.41 mg/L[9][11]
Accuracy (% Recovery)	90 - 110%
Precision (%RSD)	< 5%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of **isopropyl nitrate** after its conversion to nitrate. This technique is particularly useful for routine analysis where high sample throughput is required.

Experimental Protocol

a) Sample Preparation (Hydrolysis and Colorimetric Reaction):

Similar to the HPLC method, the **isopropyl nitrate** in the sample must first be hydrolyzed to nitrate ions using a basic solution.^[8] Following hydrolysis and neutralization, a colorimetric reagent, such as Griess reagent, is added. This reagent reacts with the nitrate (after reduction to nitrite) to form a colored azo dye.^[12]

b) Instrumentation:

- UV-Vis Spectrophotometer: Capable of measuring absorbance in the visible range.

c) Measurement:

- Wavelength: The absorbance of the resulting colored solution is measured at its maximum absorption wavelength (λ_{max}), which is typically around 540 nm for the Griess reaction product.
- Blank: A blank solution, containing all reagents except the sample, should be used to zero the spectrophotometer.

d) Calibration:

Prepare a series of standard solutions of a nitrate salt and subject them to the same hydrolysis and colorimetric reaction procedure as the samples. Measure the absorbance of each standard and construct a calibration curve by plotting absorbance against the nitrate concentration.

e) Quantification:

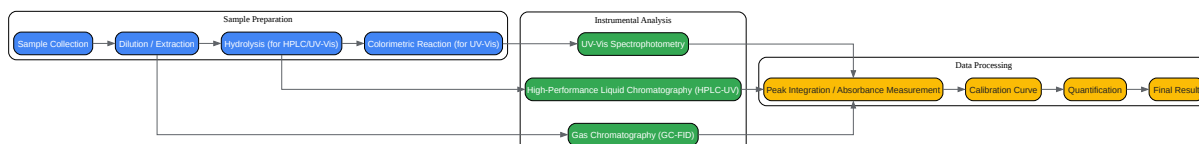
Measure the absorbance of the prepared sample solution and determine the nitrate concentration from the calibration curve. The original **isopropyl nitrate** concentration is then

calculated based on the hydrolysis stoichiometry.

Quantitative Data Summary

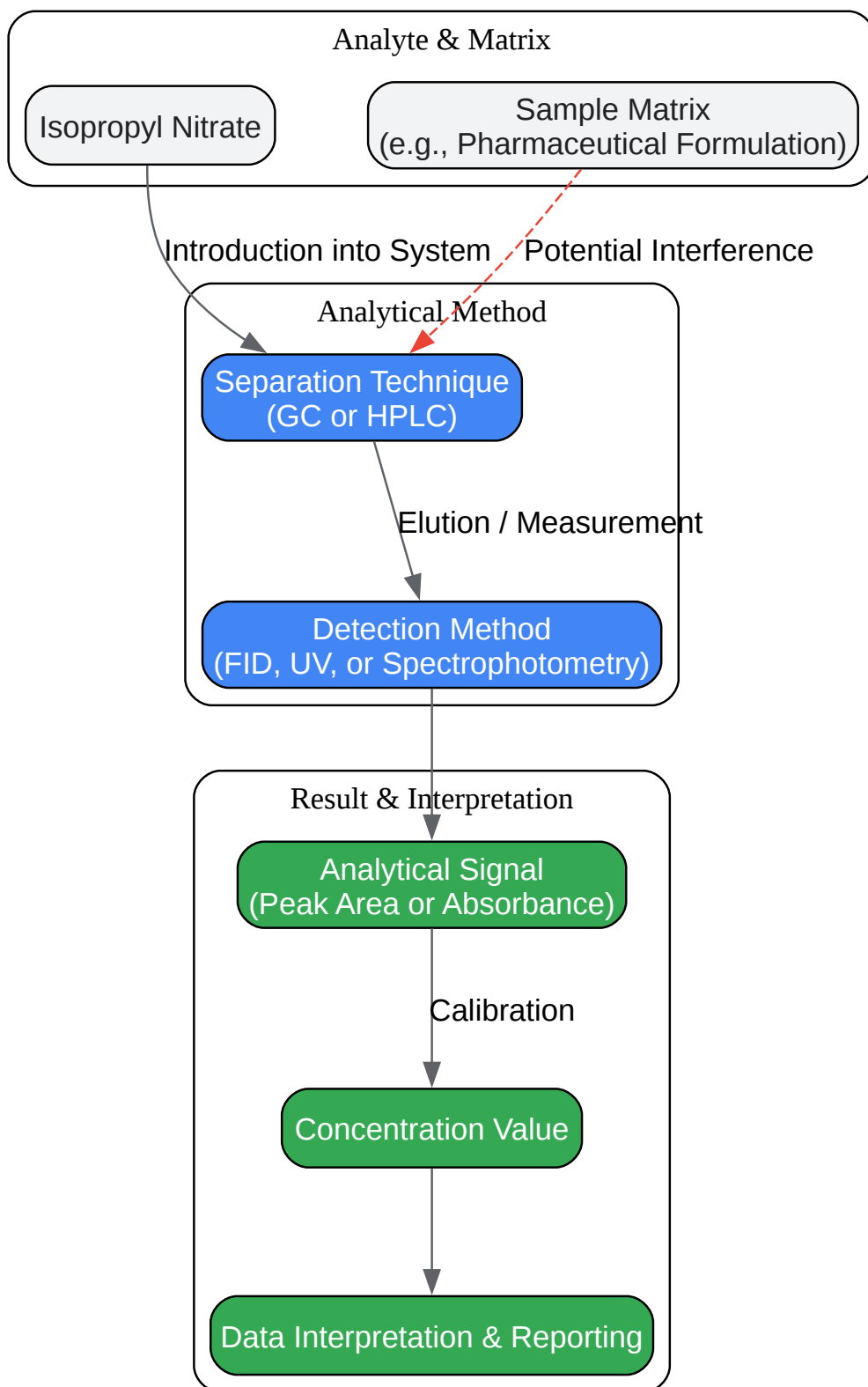
Parameter	Typical Value (for Nitrate)
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	0.025 - 0.16 ppm[12]
Limit of Quantification (LOQ)	0.069 - 0.87 ppm[12]
Accuracy (% Recovery)	95 - 105%[12]
Precision (%RSD)	< 5%

Diagrams



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Caption: General experimental workflow for the quantification of **isopropyl nitrate**.



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Caption: Logical relationship of analytical method components.

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